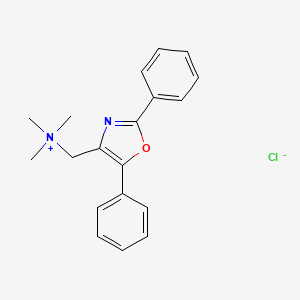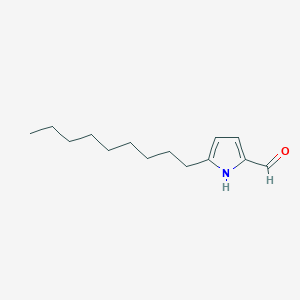
5-Nonyl-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nonyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C14H23NO. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a nonyl group attached to the pyrrole ring, which significantly influences its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nonyl-1H-pyrrole-2-carbaldehyde typically involves the condensation of nonylamine with pyrrole-2-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Análisis De Reacciones Químicas
Types of Reactions: 5-Nonyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: Alkylation and acylation reactions can introduce different substituents on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: 5-Nonyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-Nonyl-1H-pyrrole-2-methanol.
Substitution: Various alkylated or acylated pyrrole derivatives.
Aplicaciones Científicas De Investigación
5-Nonyl-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Nonyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their activity. This interaction is mediated by the aldehyde group, which is highly reactive towards nucleophiles .
Comparación Con Compuestos Similares
1H-Pyrrole-2-carboxaldehyde: A simpler analog without the nonyl group.
5-Methyl-1H-pyrrole-2-carbaldehyde: Contains a methyl group instead of a nonyl group.
5-(Methoxymethyl)-1H-pyrrole-2-carbaldehyde: Features a methoxymethyl group.
Uniqueness: 5-Nonyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of the long nonyl chain, which imparts distinct hydrophobic properties and influences its reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired .
Propiedades
Número CAS |
89631-84-5 |
|---|---|
Fórmula molecular |
C14H23NO |
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
5-nonyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-9-13-10-11-14(12-16)15-13/h10-12,15H,2-9H2,1H3 |
Clave InChI |
AEQRJBZYKXKSJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


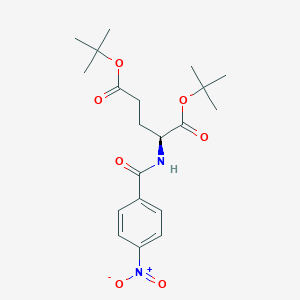

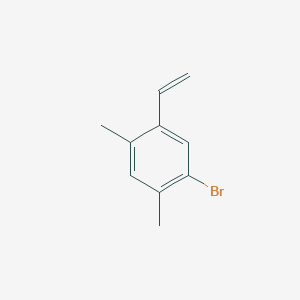
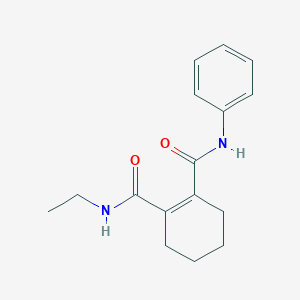
![(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride](/img/structure/B14379328.png)


![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)
![Trimethyl[3-(phenylsulfanyl)undecyl]silane](/img/structure/B14379351.png)

